molecular formula C7H11N3O3 B13875507 1-(2-Ethoxyethyl)-5-nitroimidazole

1-(2-Ethoxyethyl)-5-nitroimidazole

Cat. No.: B13875507
M. Wt: 185.18 g/mol
InChI Key: LBZRCQSKIRXWOC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-5-nitroimidazole is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-5-nitroimidazole typically involves the nitration of an imidazole derivative followed by the introduction of the 2-ethoxyethyl group. One common synthetic route includes the reaction of 5-nitroimidazole with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-5-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole derivative and ethoxyethanol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alkylating agents, and acidic or basic solutions. Major products formed from these reactions include aminoimidazole derivatives and substituted imidazoles .

Scientific Research Applications

1-(2-Ethoxyethyl)-5-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-5-nitroimidazole involves the interaction with cellular components, leading to the inhibition of microbial growth. The nitro group is reduced within the microbial cell, generating reactive intermediates that damage DNA and other cellular structures. This results in the inhibition of cell replication and ultimately cell death .

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-5-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a similar core structure, this compound is unique due to the presence of the ethoxyethyl group, which may confer different pharmacokinetic properties and biological activities. Similar compounds include:

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(2-ethoxyethyl)-5-nitroimidazole

InChI

InChI=1S/C7H11N3O3/c1-2-13-4-3-9-6-8-5-7(9)10(11)12/h5-6H,2-4H2,1H3

InChI Key

LBZRCQSKIRXWOC-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=NC=C1[N+](=O)[O-]

Origin of Product

United States

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